Ethyl (2E)-3-(pyrrolidin-1-YL)prop-2-enoate

Description

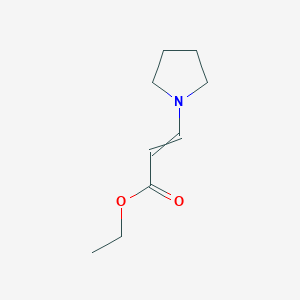

Ethyl (2E)-3-(pyrrolidin-1-yl)prop-2-enoate is an α,β-unsaturated ester characterized by a pyrrolidine substituent at the β-position of the acrylate backbone. The compound’s structure (C₁₀H₁₇NO₂; MW 183.24 g/mol) features a planar conjugated system due to the (2E)-configuration, which influences its reactivity and physical properties .

Properties

Molecular Formula |

C9H15NO2 |

|---|---|

Molecular Weight |

169.22 g/mol |

IUPAC Name |

ethyl 3-pyrrolidin-1-ylprop-2-enoate |

InChI |

InChI=1S/C9H15NO2/c1-2-12-9(11)5-8-10-6-3-4-7-10/h5,8H,2-4,6-7H2,1H3 |

InChI Key |

VFFHLZJSZHWXAJ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C=CN1CCCC1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

(E)-Ethyl 3-(pyrrolidin-1-yl)acrylate can be synthesized through the reaction of ethyl acrylate with pyrrolidine under basic conditions. The reaction typically involves the use of a base such as sodium hydride or potassium carbonate to deprotonate the pyrrolidine, which then reacts with the ethyl acrylate to form the desired product. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) at room temperature or slightly elevated temperatures .

Industrial Production Methods

In an industrial setting, the synthesis of (E)-Ethyl 3-(pyrrolidin-1-yl)acrylate can be scaled up using continuous flow processes. This method involves the reaction of acrylate monomers with pyrrolidine in the presence of a base, with the reaction mixture continuously flowing through a reactor. This approach allows for efficient production with high yields and minimizes the formation of side products .

Chemical Reactions Analysis

Types of Reactions

(E)-Ethyl 3-(pyrrolidin-1-yl)acrylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

Reduction: Reduction reactions can convert the acrylate moiety to an alcohol.

Substitution: The pyrrolidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

(E)-Ethyl 3-(pyrrolidin-1-yl)acrylate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of (E)-Ethyl 3-(pyrrolidin-1-yl)acrylate involves its interaction with molecular targets such as enzymes and receptors. The pyrrolidine ring can interact with active sites of enzymes, potentially inhibiting or modulating their activity. The acrylate moiety can undergo polymerization reactions, leading to the formation of polymeric materials with specific properties .

Comparison with Similar Compounds

Key Observations:

- Synthetic Routes: Most analogs are synthesized via Wittig reactions (e.g., phenyl derivatives ), while the pyrrolidine variant may involve condensation of pyrrolidine carboxaldehyde with ethyl acrylate derivatives. The cyano-pyrrole analog () uses aldol condensation, highlighting diverse synthetic strategies .

- Substituent Effects : Aromatic substituents (e.g., methoxyphenyl, bromoindole) enhance π-π stacking and UV absorption, whereas pyrrolidine introduces basicity and conformational flexibility .

Physicochemical Properties

Solubility and Acidity :

- The pyrrolidine group increases solubility in polar organic solvents (e.g., dichloromethane, ethanol) compared to purely aromatic analogs like ethyl (2E)-3-(3-methoxyphenyl)prop-2-enoate, which exhibits lower aqueous solubility .

- The 4-hydroxyphenyl analog () is weakly acidic (pKa ~4–5) due to its phenolic -OH group, whereas the pyrrolidine derivative is basic (pKa ~10–11 for pyrrolidine), influencing its behavior in biological systems .

Crystallinity :

- Ethyl-(2E)-3-(4-hydroxy-3,5-dimethoxyphenyl)-prop-2-enoate (EHD) forms monoclinic crystals (space group P2₁/c) stabilized by hydrogen bonds, as resolved via single-crystal X-ray diffraction using SHELX .

Biological Activity

Ethyl (2E)-3-(pyrrolidin-1-YL)prop-2-enoate, also known as ethyl 3-(pyrrolidin-1-yl)acrylate, is a compound that has garnered attention in medicinal chemistry and biological research due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential applications, supported by relevant data tables and case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C10H17NO2

- Molecular Weight : 185.25 g/mol

- CAS Number : 586690

The compound features a pyrrolidine ring, which is known for its ability to interact with various biological targets, enhancing its potential therapeutic applications.

The biological activity of this compound primarily involves its interaction with enzymes and receptors. The acrylate moiety allows for the formation of covalent bonds with nucleophilic sites on proteins, leading to modulation of their activity. Key mechanisms include:

- Enzyme Inhibition : The compound can act as an inhibitor for specific enzymes, influencing metabolic pathways.

- Receptor Interaction : It may bind to various receptors, affecting signal transduction pathways.

| Mechanism | Description |

|---|---|

| Enzyme Inhibition | Inhibits specific enzymes affecting metabolism |

| Receptor Binding | Interacts with receptors modulating signaling |

Biological Activity and Applications

Research has indicated several biological activities associated with this compound:

Anticancer Activity

Studies have shown that this compound exhibits anticancer properties by inhibiting cell proliferation in various cancer cell lines. For instance, a study demonstrated that it significantly reduced the viability of A431 epidermoid carcinoma cells through the inhibition of epidermal growth factor receptor (EGFR) phosphorylation .

Neuroprotective Effects

The compound has been explored for its neuroprotective effects due to its ability to modulate GABAergic signaling pathways. Its structural similarity to known GABA-T inhibitors suggests potential use in treating neurological disorders such as epilepsy .

Antimicrobial Properties

This compound has also been evaluated for antimicrobial activity. Preliminary studies indicate effectiveness against certain bacterial strains, making it a candidate for further development in antibiotic therapies.

Case Studies and Research Findings

- Anticancer Study : In vitro assays showed that this compound inhibited cell growth in A431 cells with an IC50 value of approximately 10 µM, suggesting significant anticancer potential .

- Neuroprotective Study : A study involving animal models demonstrated that the compound could reduce seizure frequency and intensity when administered prior to induced seizures, indicating its potential as an anticonvulsant agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.